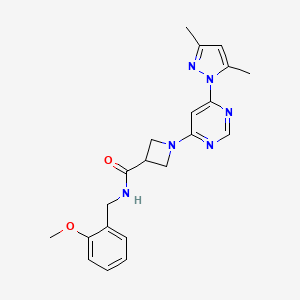
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and therapeutic implications based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Key findings from various studies are summarized below.
1. Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds, including this one, show significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth under certain conditions .
- Case Studies : In vitro studies demonstrated that the compound reduced cell viability in pancreatic cancer cells (MIA PaCa-2), with submicromolar concentrations leading to significant antiproliferative effects .
2. Neurological Implications
The compound has been evaluated for its interaction with adenosine receptors, which play a critical role in neurological functions.
- Binding Affinity : It has shown high affinity for the A2A adenosine receptor with a Ki value of 2.10 nM, indicating strong potential as a neuroprotective agent . This receptor is implicated in various neurodegenerative diseases.
3. Other Biological Targets
The compound may also interact with other targets:
- Potassium Channels : It has been reported to inhibit potassium voltage-gated channel subfamily H member 2 (hERG), which is essential for cardiac function. The IC50 for this inhibition was found to be 650 nM .
Data Summary Table
| Biological Activity | Target | Measurement Type | Value |
|---|---|---|---|
| Antiproliferative | mTORC1 | IC50 | Submicromolar |
| Adenosine Receptor A2A | Binding Affinity | Ki | 2.10 nM |
| Potassium Channel (hERG) | Inhibition | IC50 | 650 nM |
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-8-15(2)27(25-14)20-9-19(23-13-24-20)26-11-17(12-26)21(28)22-10-16-6-4-5-7-18(16)29-3/h4-9,13,17H,10-12H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPALRLYWAPARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














